molecular formula C9H11BrOS B13300269 2-(4-Bromothiophen-3-yl)cyclopentan-1-ol

2-(4-Bromothiophen-3-yl)cyclopentan-1-ol

Cat. No.: B13300269
M. Wt: 247.15 g/mol
InChI Key: UYMZAIOPSGQUJL-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-3-yl)cyclopentan-1-ol is a chemical compound with the molecular formula C₉H₁₁BrOS and a molecular weight of 247.15 g/mol . This compound features a brominated thiophene ring attached to a cyclopentanol moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-3-yl)cyclopentan-1-ol typically involves the bromination of thiophene followed by a cyclopentanone derivative reaction. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-3-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

Scientific Research Applications

2-(4-Bromothiophen-3-yl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-3-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can participate in various biochemical interactions, potentially affecting enzyme activity or receptor binding. The cyclopentan-1-ol moiety may also contribute to the compound’s overall biological activity by influencing its solubility and cellular uptake .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromothiophen-2-yl)methyl]cyclopentan-1-ol
  • 2-((5-Bromothiophen-2-yl)methyl)cyclopentan-1-ol

Uniqueness

2-(4-Bromothiophen-3-yl)cyclopentan-1-ol is unique due to the specific position of the bromine atom on the thiophene ring, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to its isomers .

Properties

Molecular Formula

C9H11BrOS

Molecular Weight

247.15 g/mol

IUPAC Name

2-(4-bromothiophen-3-yl)cyclopentan-1-ol

InChI

InChI=1S/C9H11BrOS/c10-8-5-12-4-7(8)6-2-1-3-9(6)11/h4-6,9,11H,1-3H2

InChI Key

UYMZAIOPSGQUJL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)C2=CSC=C2Br

Origin of Product

United States

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